![molecular formula C21H18N4O B2517128 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034548-78-0](/img/structure/B2517128.png)

1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

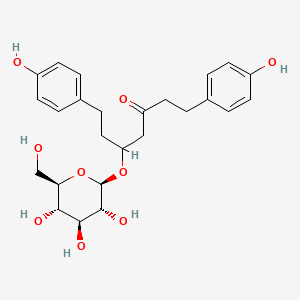

The compound this compound is a urea derivative that is likely to exhibit interesting chemical and physical properties due to its structural features. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on urea derivatives and pyrazolo-pyridine compounds.

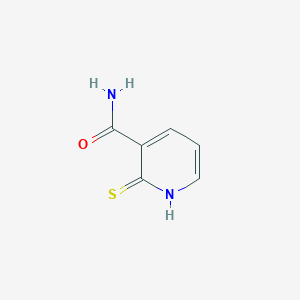

Synthesis Analysis

The synthesis of related pyrazolo-pyridine compounds often involves cyclization reactions. For instance, the thermolysis of 6-(benzylidenehydrazino)uracil derivatives leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives . Similarly, the synthesis of this compound could involve a cyclization step, possibly starting from a benzhydryl isocyanate and a pyrazolo-pyridine amine. The reaction conditions, such as temperature and solvent, would need to be optimized to favor the formation of the desired urea linkage.

Molecular Structure Analysis

The molecular structure of urea derivatives can be complex, with the potential for intramolecular hydrogen bonding affecting the overall conformation. For example, N-(pyridin-2-yl),N'-substituted ureas exhibit intramolecular hydrogen bonding, which must be broken for complex formation with other molecules . The molecular structure of this compound would likely be influenced by similar intramolecular interactions, potentially affecting its reactivity and association with other compounds.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including association with other molecules through hydrogen bonding. The study of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates revealed the classical substituent effect on the association, which was studied using NMR spectroscopy and quantum chemical calculations . The this compound could similarly engage in hydrogen bonding with appropriate counterparts, influencing its chemical behavior in solution.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be diverse. For instance, the solubility of a series of 1,3-disubstituted ureas containing pyrazole and adamantane fragments was found to be in the range of 45-85 µmol/l in water, with inhibitory activity towards human soluble epoxide hydrolase . The solubility and biological activity of this compound would need to be empirically determined, but it is reasonable to expect that it would exhibit solubility in polar solvents and could have biological activity given the presence of the pyrazolo-pyridine moiety.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

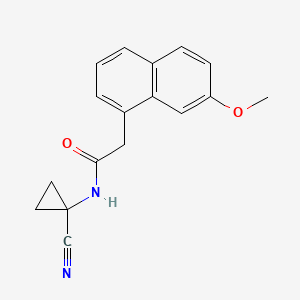

1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is part of a family of compounds known for their versatile chemical properties and broad application in various scientific fields. The literature has recognized the significant role of pyrazolo[1,5-a]pyridine scaffolds, highlighting their extensive use as building blocks in drug discovery due to their wide range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies of these compounds have received substantial attention, paving the way for the development of numerous potential drug candidates. Moreover, the synthetic strategies employed for these derivatives have been extensively documented, providing a solid foundation for further exploration and exploitation by medicinal chemists (Cherukupalli et al., 2017).

Biological and Pharmacological Applications

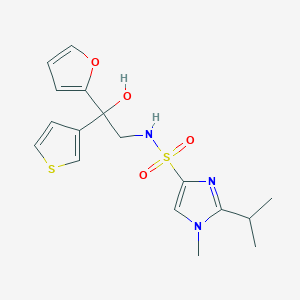

The unique chemical structure of this compound allows it to interact with biological systems in multiple ways, contributing to its diverse pharmacological activities. Pyrazoline derivatives, for instance, have been extensively studied and found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. This extensive spectrum of pharmacological effects underscores the potential of these compounds in therapeutic applications, with many derivatives currently under patent and further investigation (Shaaban et al., 2012). Additionally, the urea moiety in such compounds has been emphasized for its significance in drug design, particularly for modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules (Jagtap et al., 2017).

Catalysis and Organic Synthesis

The versatility of this compound extends beyond medicinal applications, finding utility in organic synthesis and catalysis. The literature underscores the importance of heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, due to their functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. These compounds have been integral in recent advances in chemistry and drug development investigations, highlighting the pivotal role of the heterocyclic N-oxide motif in various scientific endeavors (Li et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is the Mitogen-activated protein kinase 1 . This enzyme plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar to this compound, have beneficial properties as antimetabolites in purine biochemical reactions . They can inhibit the activity of their target enzymes, thereby disrupting the normal biochemical pathways in the cell .

Biochemical Pathways

The compound affects the purine biochemical pathways due to its structural similarity to purine analogues . The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of cell growth and proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme. By inhibiting the activity of the Mitogen-activated protein kinase 1, the compound can disrupt normal cellular processes and potentially lead to cell death .

Direcciones Futuras

Propiedades

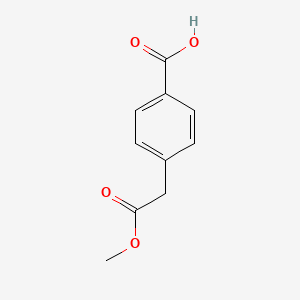

IUPAC Name |

1-benzhydryl-3-pyrazolo[1,5-a]pyridin-5-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c26-21(23-18-12-14-25-19(15-18)11-13-22-25)24-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAHLOZVLADZFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC4=CC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)

![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)

![7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine](/img/structure/B2517050.png)

![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)

![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2517064.png)